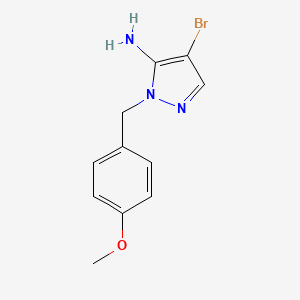

4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine

CAS No.: 1333733-95-1

Cat. No.: VC7178822

Molecular Formula: C11H12BrN3O

Molecular Weight: 282.141

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333733-95-1 |

|---|---|

| Molecular Formula | C11H12BrN3O |

| Molecular Weight | 282.141 |

| IUPAC Name | 4-bromo-2-[(4-methoxyphenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12BrN3O/c1-16-9-4-2-8(3-5-9)7-15-11(13)10(12)6-14-15/h2-6H,7,13H2,1H3 |

| Standard InChI Key | SITMTFRURABJGU-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-2-[(4-methoxyphenyl)methyl]pyrazol-3-amine, reflects its substitution pattern (Figure 1). The pyrazole ring’s nitrogen atoms at positions 1 and 2 create a heterocyclic framework, while the 4-methoxybenzyl group introduces aromatic and electron-donating characteristics. The bromine atom enhances electrophilicity, potentially facilitating cross-coupling reactions in synthetic applications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 282.14 g/mol | |

| CAS Number | 1249926-03-1 | |

| SMILES | COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)N | |

| InChIKey | XXLLOFQTJQJIJZ-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine typically involves multi-step sequences starting from brominated pyrazole precursors. A proposed route includes:

-

Bromination: Introducing bromine at position 4 of a pre-formed pyrazole ring under electrophilic conditions.

-

Benzylation: Attaching the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions .

-

Amination: Introducing the amine group at position 5 through reduction of a nitro intermediate or direct substitution .

Reactions are often catalyzed by acids (e.g., ) or bases (e.g., KCO) and require inert atmospheres to prevent side reactions. Yields and purity depend critically on temperature control and reagent stoichiometry.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | , DMF, 80°C | Electrophilic bromination |

| Benzylation | 4-Methoxybenzyl chloride, KCO, DMF | N-Alkylation |

| Amination | , Pd/C, H | Nitro group reduction |

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural elucidation:

-

NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons from the benzyl moiety (δ 6.8–7.3 ppm) .

-

NMR: The brominated carbon resonates near δ 110 ppm, while the pyrazole carbons appear between δ 140–160 ppm .

-

HRMS: A molecular ion peak at m/z 282.14 confirms the molecular weight.

Research Applications and Future Directions

Drug Discovery

The compound serves as a scaffold for kinase inhibitors, particularly in oncology. Its bromine atom allows further functionalization via Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups .

Chemical Biology

As a fluorescent probe precursor, the amine group can be conjugated to imaging tags (e.g., FITC) for cellular tracking studies.

Material Science

Pyrazole derivatives are explored as ligands in coordination polymers. The methoxy and amine groups could facilitate metal binding (e.g., Cu, Zn) for catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume